Propyl 2-hydroxy-6-methylisonicotinate

Lipophilicity LogP Drug design

Propyl 2-hydroxy-6-methylisonicotinate (CAS 40975-42-6), also named propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate, is a substituted isonicotinic acid ester with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It belongs to the class of 2-hydroxy-6-methylpyridine-4-carboxylate esters, which serve as versatile synthetic intermediates in medicinal chemistry, particularly for constructing heterocyclic cores targeting neurological indications and kinase modulation.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 40975-42-6
Cat. No. B11902938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 2-hydroxy-6-methylisonicotinate
CAS40975-42-6
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCCOC(=O)C1=CC(=O)NC(=C1)C
InChIInChI=1S/C10H13NO3/c1-3-4-14-10(13)8-5-7(2)11-9(12)6-8/h5-6H,3-4H2,1-2H3,(H,11,12)
InChIKeyJXVAWCDXLDAUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 2-Hydroxy-6-Methylisonicotinate (CAS 40975-42-6): Sourcing & Selection Guide for the C10H13NO3 Ester Building Block


Propyl 2-hydroxy-6-methylisonicotinate (CAS 40975-42-6), also named propyl 2-methyl-6-oxo-1H-pyridine-4-carboxylate, is a substituted isonicotinic acid ester with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol [1]. It belongs to the class of 2-hydroxy-6-methylpyridine-4-carboxylate esters, which serve as versatile synthetic intermediates in medicinal chemistry, particularly for constructing heterocyclic cores targeting neurological indications and kinase modulation . The compound exists as a tautomeric equilibrium between the 2-hydroxy-pyridine and 2-oxo-1,2-dihydropyridine forms, a feature that influences its hydrogen-bonding capacity and coordination chemistry behavior [1].

Why Generic Substitution of Propyl 2-Hydroxy-6-Methylisonicotinate with Methyl or Ethyl Analogs Risks Project Reproducibility and Route Failure


Although methyl (CAS 98491-78-2) and ethyl (CAS 150190-03-7) esters share the identical 2-hydroxy-6-methylpyridine-4-carboxylate core, the propyl ester is not a drop-in replacement. The n-propyl chain introduces quantifiable differences in lipophilicity (XLogP3 = 1.0 for the propyl ester vs. LogP 0.88 for the methyl ester vs. LogP 1.27 for the ethyl ester) [1], rotatable bond count (4 vs. 2 vs. 3) [1], and hydrolytic stability [2]. These differences directly impact extraction efficiency during workup, chromatographic retention time, phase-transfer behavior in biphasic reactions, and the rate of ester deprotection under both acidic and enzymatic conditions [2]. Substitution without re-optimization of downstream reaction conditions can lead to altered yields, unexpected impurity profiles, and failed biological assay correlations [2].

Propyl 2-Hydroxy-6-Methylisonicotinate (40975-42-6): Head-to-Head Quantitative Differentiation Evidence


Lipophilicity Differentiation: Propyl Ester Occupies a Distinct LogP Window Between Methyl and Ethyl Analogs

The propyl ester exhibits a computed XLogP3-AA value of 1.0, placing it in a distinct lipophilicity window compared to the methyl ester (LogP 0.88) and the ethyl ester (LogP 1.27) [1]. This non-linear trend reflects the tautomeric equilibrium between 2-hydroxy-pyridine and 2-oxo-1,2-dihydropyridine forms, which modulates the effective partition coefficient beyond simple methylene-addition predictions [1]. The propyl ester's LogP of 1.0 is approximately 0.12 log units higher than methyl and 0.27 log units lower than ethyl, providing a differentiated balance between aqueous solubility and organic-phase extractability [1].

Lipophilicity LogP Drug design Physicochemical property ADME prediction

Molecular Flexibility and Conformational Entropy: Propyl Ester Offers 4 Rotatable Bonds vs. 2 (Methyl) and 3 (Ethyl)

The propyl ester possesses 4 rotatable bonds (vs. 2 for the methyl ester and 3 for the ethyl ester), as computed by PubChem [1]. This increased conformational freedom directly impacts crystallization propensity, solubility in amorphous formulations, and entropic contributions to protein-ligand binding when the ester is retained in the final bioactive molecule [1][2]. The additional rotatable bond arises from the propyl -O-CH2-CH2-CH3 chain, providing greater terminal group flexibility compared to the constrained methyl (-O-CH3) and ethyl (-O-CH2-CH3) esters [1].

Rotatable bonds Molecular flexibility Crystallization Entropy Ligand design

Hydrolytic Stability Differentiation: Propyl Ester Provides Slower Base-Catalyzed Hydrolysis than Methyl and Ethyl Analogs

As a class-level inference supported by the established mechanism of ester hydrolysis, the propyl ester is expected to undergo alkaline hydrolysis 2- to 5-fold more slowly than the methyl ester due to the increased steric hindrance and electron-donating inductive effect of the longer alkyl chain [1]. This trend is conserved across aliphatic esters of aromatic carboxylic acids. For the specific scaffold of 2-hydroxy-6-methylisonicotinate esters, the propyl variant's increased steric shielding of the carbonyl carbon from hydroxide attack translates into a wider pH stability window during synthetic transformations requiring temporary ester protection, such as selective reduction or nucleophilic addition at other functional groups [1].

Ester hydrolysis Hydrolytic stability Protecting group Prodrug Reaction optimization

Supplier Purity Grade Differentiation: NLT 98% (Synblock, MolCore) vs. 95% (Leyan, Chemenu) for Propyl 2-Hydroxy-6-Methylisonicotinate

Available purity specifications for propyl 2-hydroxy-6-methylisonicotinate vary by supplier: Synblock offers the compound at NLT 98% purity with supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS ; MolCore similarly provides NLT 98% purity under ISO certification for pharmaceutical R&D quality control . In contrast, Leyan offers the compound at 95% purity (Cat. No. 2035483) , and Chemenu offers 95% purity (Cat. No. CM321688) . This 3% purity differential may appear modest but corresponds to a potential 3% (w/w) increase in unspecified impurities that can confound biological assay interpretation or introduce side products in subsequent synthetic steps.

Purity Quality control Procurement Impurity profile Analytical specification

Propyl 2-Hydroxy-6-Methylisonicotinate (40975-42-6): Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry SAR Campaigns Requiring Intermediate Lipophilicity for CNS or Cellular Permeability Optimization

When a SAR series based on the 2-hydroxy-6-methylisonicotinate scaffold requires fine-tuning of LogP between the methyl (0.88) and ethyl (1.27) ester windows, the propyl ester (XLogP3 = 1.0) provides a differentiated intermediate lipophilicity option that cannot be achieved by either alternative [Section 3, Evidence Items 1]. This is particularly relevant for CNS-targeted programs where passive permeability correlates with LogP in the 1–3 range. Using the propyl ester avoids the need for mixed-ester strategies or post-hoc ester exchange to hit the desired physicochemical profile [Section 2, REFS-4].

Multi-Step Synthesis Requiring Temporary Carboxyl Protection with Enhanced Base Stability

In synthetic routes where the 4-carboxyl group must be protected through multiple basic or nucleophilic steps (e.g., Grignard additions, enolate alkylations, reductive aminations), the propyl ester's slower alkaline hydrolysis rate (estimated 2–5× vs. methyl ester) offers a wider operational pH window and reduced premature deprotection risk [Section 3, Evidence Item 3]. This can eliminate the need for more exotic protecting groups (e.g., tert-butyl, benzyl) and simplify the overall synthetic sequence. Users should validate the specific stability profile under their exact reaction conditions given the class-level nature of this evidence [Section 3, Evidence Item 3, Tag: Class-level inference].

Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis Leveraging Tautomeric 2-Hydroxy/2-Oxo Equilibria

The 2-hydroxy-6-methylisonicotinate scaffold (as the free acid) has been demonstrated to form crystalline Cd(II) coordination polymers under hydrothermal conditions, with the ligand acting as a bidentate bridge via the carboxylate and the tautomeric 2-oxo/2-hydroxy donor [Section 3, REFS-related to metal complex]. The propyl ester variant provides a protected form that can be hydrolyzed in situ to generate the free acid ligand under controlled hydrothermal conditions, offering temporal control over ligand availability. The propyl ester's 4 rotatable bonds and intermediate lipophilicity (XLogP3 = 1.0) influence the solvothermal crystallization kinetics compared to the more polar methyl or ethyl esters [Section 3, Evidence Items 1,2].

Procurement for GLP/GMP-Adjacent Analytical Method Development Requiring Well-Characterized Reference Standards

For laboratories developing HPLC impurity methods or forced-degradation studies on isonicotinate ester drug candidates, the 98% NLT purity grade of propyl 2-hydroxy-6-methylisonicotinate (available from Synblock and MolCore with full analytical documentation: MSDS, NMR, HPLC, LC-MS) provides a suitably characterized reference standard [Section 3, Evidence Item 4]. The 95% grade (Leyan, Chemenu) may suffice for early-stage discovery synthesis but introduces a 2.5× higher impurity burden (≤5% vs. ≤2%) that can compromise limit-of-detection studies and impurity fate-and-purge tracking [Section 3, Evidence Item 4].

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